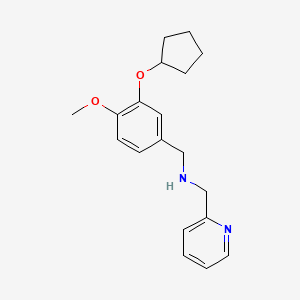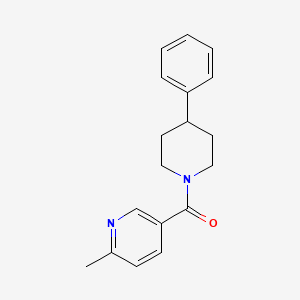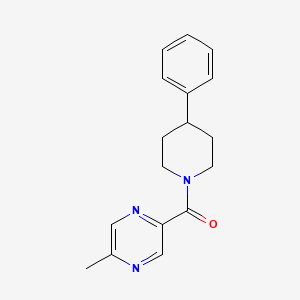
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. PPM is a small molecule that has a unique structure, which makes it an interesting target for synthesis and investigation.
Mécanisme D'action
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling and neurotransmission, as well as increased locomotor activity and reward-related behaviors in animal models. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments, including its high affinity for the dopamine transporter, its ability to increase dopamine signaling and neurotransmission, and its potential use as a molecular probe for imaging the dopamine transporter in vivo. However, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone also has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, including the development of new drugs for the treatment of dopamine-related disorders, the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone as a molecular probe for imaging the dopamine transporter in vivo, and the exploration of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's potential use as a neuroprotective agent in Parkinson's disease. Other future directions for research include the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's effects on other neurotransmitter systems, as well as its potential use in other scientific research fields such as medicinal chemistry and drug discovery.
Méthodes De Synthèse
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Stille coupling. The Grignard reaction involves the reaction of phenylmagnesium bromide with pyrazine-2-carboxaldehyde, followed by the addition of piperidine-4-carboxylic acid chloride. The Suzuki coupling method involves the reaction of pyrazine-2-boronic acid with phenylpiperidine, followed by the addition of methanone. The Stille coupling method involves the reaction of pyrazine-2-stannane with phenylpiperidine, followed by the addition of methanone. The yield and purity of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can vary depending on the synthesis method used.
Applications De Recherche Scientifique
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been investigated for its potential use as a molecular probe for imaging the dopamine transporter in vivo.
Propriétés
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-6-14(7-11-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBPNCKCPMHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)
![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)



